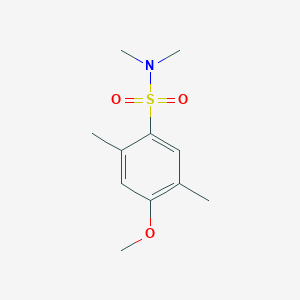
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a sulfonamide derivative that has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, resulting in cell death. Additionally, it has been suggested that the compound may act by disrupting the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis. Moreover, it has been shown to have a low toxicity profile, making it a safe compound for use in biological studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is its high potency and low toxicity. This makes it an ideal candidate for biological studies. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Moreover, the mechanism of action of the compound is not fully understood, which limits its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide. One of the most promising directions is its use in cancer therapy. The compound has shown to be effective against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Additionally, the compound's anti-bacterial properties make it a potential candidate for the development of new antibiotics. Moreover, further studies are needed to elucidate the compound's mechanism of action and its potential use in other biological studies.
Conclusion:
In conclusion, 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is a promising compound that has shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Its high potency and low toxicity make it an ideal candidate for biological studies, and its potential use in cancer therapy and antibiotic development make it an exciting area of research. Further studies are needed to determine its efficacy in vivo and elucidate its mechanism of action.
Synthesemethoden
The synthesis of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 5-bromo-2-ethoxybenzenesulfonyl chloride and 2-pyridinylamine. The reaction takes place in the presence of a base and an organic solvent. The yield of the compound is high, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It is also a potent inhibitor of carbonic anhydrase IX, which makes it a potential candidate for cancer therapy. Moreover, it has shown to be effective against multi-drug-resistant bacteria, making it a promising antibiotic agent.
Eigenschaften
Produktname |
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H13BrN2O3S |
Molekulargewicht |
357.22 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-7-6-10(14)9-12(11)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
WKGIXNCFFVXICG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)







![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)



